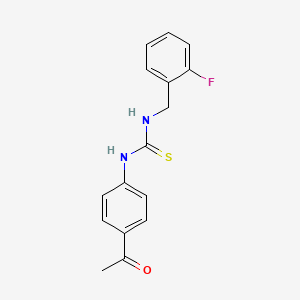

![molecular formula C24H20N4O5 B4580634 methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4580634.png)

methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

説明

Synthesis Analysis

The synthesis of compounds within this chemical class often involves multi-component reactions that allow for the efficient construction of complex molecular architectures from simpler precursors. For instance, a one-pot, three-component condensation reaction involving isatin, aminopyrazole, and alkyl cyanoacetate in water has been described, showcasing the utility of water as a solvent for the synthesis of structurally related spirocyclic compounds with good yields (Rahmati, Kenarkoohi, & Khavasi, 2012). Similarly, the use of microwave irradiation in water as solvent demonstrates an efficient method for synthesizing related compounds (Romo, Insuasty, Quiroga, & Abonía, 2021).

Molecular Structure Analysis

The structural complexity of these compounds is highlighted by their spirocyclic nature, which incorporates multiple heterocyclic frameworks. X-ray crystallographic analysis plays a crucial role in elucidating their detailed molecular structures, providing insights into the spatial arrangement of atoms and the conformation of the molecular framework (Li et al., 2014).

Chemical Reactions and Properties

The reactivity of these compounds is influenced by their functional groups and the spirocyclic structure. For example, reactions involving the substitution of functional groups or the formation of new bonds highlight the versatile chemistry that these molecules can undergo. The synthesis of related compounds using diverse conditions underlines the adaptability and reactivity of this molecular scaffold (Rahmati et al., 2012); (Romo et al., 2021).

科学的研究の応用

Synthesis Techniques and Applications

One-Pot Synthesis and Characterization : The one-pot synthesis technique is a prevalent method for creating novel spiro compounds. For instance, a related spiro compound was synthesized via a one-pot process, characterized thoroughly through various spectroscopic methods, and analyzed using X-ray crystallography, showcasing the method's efficiency in creating structurally complex molecules (Li et al., 2014).

Organocatalytic Synthesis : The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity demonstrates the biological significance of spiro compounds. This method provides a rapid synthesis pathway that contributes to medicinal chemistry and diversity-oriented synthesis, highlighting the versatility of spiro compounds in drug development and synthetic chemistry (Chen et al., 2009).

Multicomponent Reactions : The use of multicomponent reactions (MCRs) for synthesizing spiro compounds enables the construction of skeletally diverse scaffolds. These reactions are key for generating potential bioactive polycyclic/spirocyclic heterocyclic compounds, emphasizing the compounds' utility in developing new chemical entities with possible pharmacological applications (Jayarajan & Vasuki, 2012).

Potential Biological Activities

c-Met/ALK Inhibition for Antitumor Activity : A study on aminopyridyl/pyrazinyl-substituted spiro compounds identified a molecule as a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor. This compound exhibited significant tumor growth inhibitions in human gastric carcinoma xenograft models, demonstrating the therapeutic potential of spiro compounds in cancer treatment (Li et al., 2013).

特性

IUPAC Name |

methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)spiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5/c1-13-11-17-18(21(29)28(13)12-14-7-5-6-10-26-14)24(19(20(25)33-17)22(30)32-2)15-8-3-4-9-16(15)27-23(24)31/h3-11H,12,25H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQHICYAWBCXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)N1CC3=CC=CC=N3)C4(C5=CC=CC=C5NC4=O)C(=C(O2)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2'-amino-7'-methyl-2,5'-dioxo-6'-(pyridin-2-ylmethyl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-fluorophenoxy)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4580559.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4580562.png)

![N-[3-(dimethylamino)propyl]-N'-(4-methylbenzyl)ethanediamide](/img/structure/B4580571.png)

![6-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4580580.png)

![N~2~-(2-ethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4580590.png)

![8-methoxy-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B4580602.png)

![4-[(4-nitrophenyl)thio]benzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B4580612.png)

![2-(4-chlorophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B4580617.png)

![1-[(5-bromo-2-furyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B4580621.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4580642.png)

![1-(3-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)ethanone](/img/structure/B4580644.png)

![1-[2-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4580647.png)